![molecular formula C21H21N5O B12930817 9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)- CAS No. 112089-09-5](/img/structure/B12930817.png)
9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)-
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Overview
Description
9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzyloxybenzyl group attached to the purine ring, which is further substituted with N,N-dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Benzylation: The initial step involves the benzylation of a suitable precursor, such as 4-hydroxybenzyl alcohol, using benzyl bromide in the presence of a base like potassium carbonate.
Purine Ring Formation: The next step involves the formation of the purine ring through a series of cyclization reactions. This can be achieved by reacting the benzylated intermediate with appropriate reagents under controlled conditions.
N,N-Dimethylation: The final step involves the introduction of N,N-dimethyl groups to the purine ring. This can be accomplished using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Studies
9H-Purin-6-amine derivatives have been investigated for their potential as therapeutic agents. The compound’s structural similarities to nucleobases allow it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Case Study: Antiviral Activity
Research has shown that certain purine derivatives exhibit antiviral properties. A study highlighted the efficacy of modified purines in inhibiting viral replication by targeting viral polymerases, which are essential for viral genome synthesis. The structural modifications present in 9H-Purin-6-amine enhance its binding affinity to these enzymes, making it a candidate for further development as an antiviral drug .
Cancer Research
The compound has been evaluated for its anti-cancer properties. Its ability to interfere with nucleic acid metabolism positions it as a potential chemotherapeutic agent.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that 9H-Purin-6-amine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of key enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells .
Biochemical Research
The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme kinetics and metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions can provide insights into metabolic regulation.
Case Study: Enzyme Kinetics
Experimental data indicated that 9H-Purin-6-amine acts as an effective inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. This inhibition can alter adenosine levels within cells, thereby impacting various physiological processes such as immune response and cellular signaling .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9H-purin-6-amine: Lacks the benzyloxy group, making it less bulky and potentially less selective in its interactions.
N,N-Dimethyl-9H-purin-6-amine: Lacks the benzyloxybenzyl group, resulting in different chemical and biological properties.
Uniqueness
9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of both the benzyloxybenzyl and N,N-dimethyl groups, which confer specific steric and electronic properties. These unique features can enhance its selectivity and potency in various applications compared to similar compounds.
Biological Activity
The compound 9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)- is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its structural properties, synthesis, and biological activities, supported by case studies and research findings.
- Molecular Formula: C₁₄H₁₅N₅
- Molecular Weight: 253.302 g/mol
- CAS Number: 6332-42-9
- Density: 1.22 g/cm³
- Boiling Point: 455.3 °C at 760 mmHg
- Flash Point: 229.2 °C
Synthesis
The synthesis of this compound typically involves the reaction of various purine derivatives with phenylmethoxy groups. The methodology often includes:
- Formation of Purine Core: Utilizing established synthetic routes for purine derivatives.
- Alkylation with Phenylmethoxy Group: Employing alkylation techniques to introduce the phenylmethoxy substituent.
Antitumoral Activity
Recent studies have highlighted the antitumoral potential of related purine derivatives. For example, a study on N-(9H-purin-6-yl) benzamide derivatives demonstrated significant cytotoxic effects on various cancer cell lines, with IC₅₀ values ranging from 3 to 39 μM . The mechanisms involved include:
- Induction of Apoptosis: The compounds promote programmed cell death in cancer cells.
- Inhibition of Cell Proliferation: Reduction in the proliferation rate of cancer cells was observed.
Synergistic Effects
The lead compound exhibited synergistic activity when combined with nucleoside analogs such as fludarabine, enhancing its overall efficacy against cancer cells both in vitro and in vivo .
Case Studies
- MTT Assays: Various derivatives were tested using MTT assays to evaluate their cytotoxicity against cancer cell lines.
- In Vivo Studies: Two selected compounds showed weak antitumoral activity in animal models, indicating the need for further optimization .
Table of Biological Activities
Properties
CAS No. |
112089-09-5 |
---|---|
Molecular Formula |
C21H21N5O |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N,N-dimethyl-9-[(4-phenylmethoxyphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C21H21N5O/c1-25(2)20-19-21(23-14-22-20)26(15-24-19)12-16-8-10-18(11-9-16)27-13-17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
ILPRZNREKWSQRK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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